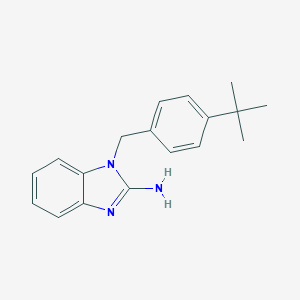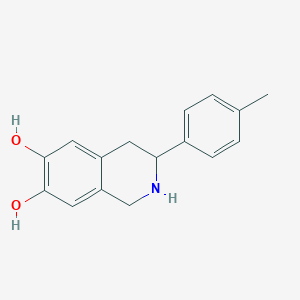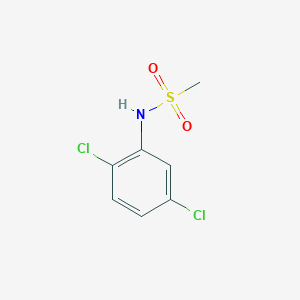![molecular formula C21H25N7 B246463 N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine](/img/structure/B246463.png)
N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine is a chemical compound that belongs to the class of triazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various cellular targets, such as enzymes and receptors. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the replication of various viruses, such as HIV and hepatitis C virus.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine has been shown to exert various biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cancer cells, leading to cell death. It has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Moreover, it has been found to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine has several advantages and limitations for lab experiments. Its potent pharmacological effects make it an attractive candidate for drug development. However, its complex structure and low solubility in water make it difficult to work with in the laboratory. Moreover, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine. One direction is to further investigate its mechanism of action and cellular targets. Another direction is to optimize its pharmacokinetic properties and develop more potent derivatives. Moreover, its potential applications in the treatment of various diseases, such as cancer, viral infections, and diabetes, need to be explored further.
Synthesemethoden
The synthesis of N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine involves the reaction of 2-methylbenzenamine, 4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazine-2-amine, and acetic anhydride in the presence of glacial acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anticancer, antiviral, and antibacterial activities. It has also been shown to possess potent inhibitory effects on various enzymes, such as tyrosine kinase, protein kinase C, and phosphodiesterase.
Eigenschaften
Molekularformel |
C21H25N7 |
|---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
2-N,4-N-bis(2-methylphenyl)-6-piperazin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H25N7/c1-15-7-3-5-9-17(15)23-19-25-20(24-18-10-6-4-8-16(18)2)27-21(26-19)28-13-11-22-12-14-28/h3-10,22H,11-14H2,1-2H3,(H2,23,24,25,26,27) |
InChI-Schlüssel |
WRHAVHZMSIQVQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCNCC3)NC4=CC=CC=C4C |
Kanonische SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCNCC3)NC4=CC=CC=C4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone](/img/structure/B246380.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B246385.png)


![10-(2-Chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B246392.png)
![N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide](/img/structure/B246396.png)
![2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246398.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B246399.png)

![7-Hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B246405.png)
![Ethyl 7-amino-3-carbamoyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B246406.png)

![6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2,4(3H)-dione](/img/structure/B246409.png)
![Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)-](/img/structure/B246415.png)